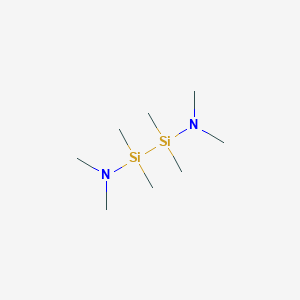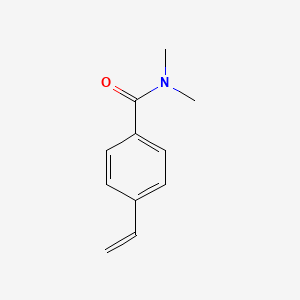![molecular formula C11H8BrNO B3120676 1-[(4-Bromophenyl)carbonyl]pyrrole CAS No. 268567-27-7](/img/structure/B3120676.png)
1-[(4-Bromophenyl)carbonyl]pyrrole
Vue d'ensemble
Description
1-[(4-Bromophenyl)carbonyl]pyrrole is an organic chemical compound also known as 4-Bromobenzoyl pyrrole, BrBzPy, or 1-(4-bromophenyl)-1H-pyrrole-2,5-dione. It is used in various fields of scientific research and industry. The CAS Number of this compound is 268567-27-7 .
Synthesis Analysis
The synthesis of pyrroles like this compound can be achieved through several methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The linear formula of this compound is C11H8BrNO . Its molecular weight is 250.09 .Chemical Reactions Analysis
Pyrroles like this compound can undergo a variety of chemical reactions. For instance, they can undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.09 . It is typically stored at refrigerated temperatures .Applications De Recherche Scientifique
Neuroprotective Effects
Pyrrole derivatives have been studied for their neuroprotective effects, particularly in the context of brain injuries. For example, Pyrroloquinoline quinone (PQQ) is a pyrrole compound that has shown promise in improving behavioral performance in animals post-traumatic brain injury, suggesting a potential role in recovery processes (Zhang et al., 2012). This indicates that 1-[(4-Bromophenyl)carbonyl]pyrrole could potentially be explored for similar neuroprotective applications.
Anticonvulsant Activity
Some pyrrole derivatives have been identified as potent anticonvulsants. AWD 140-190, a compound structurally related to pyrroles, was found to be effective in various anticonvulsant tests, suggesting a possible application of this compound in the development of new treatments for epilepsy (Rostock et al., 1997).
Anti-inflammatory and Analgesic Properties
Research on pyrrole derivatives has also uncovered their potential anti-inflammatory and analgesic properties. For instance, certain pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown significant anti-inflammatory and analgesic activities, comparable to known drugs like indomethacin (Muchowski et al., 1985). This suggests that this compound could be explored for its potential use in treating pain and inflammation.
Antitumor Effects
Pyrrole derivatives have also been studied for their antitumor effects. Compounds like 5-amyno-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one have demonstrated antiproliferative activities, indicating the potential of this compound in cancer research (Kuznietsova et al., 2015).
Gene Silencing Applications
Pyrrole-imidazole polyamides, related to pyrrole compounds, have been used to inhibit gene expression by targeting specific DNA sequences. This approach has been applied in studies aiming to treat progressive renal diseases by silencing the TGF-beta1 gene, showcasing a novel therapeutic application for pyrrole derivatives (Matsuda et al., 2011).
Propriétés
IUPAC Name |
(4-bromophenyl)-pyrrol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISUPNGWNTSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



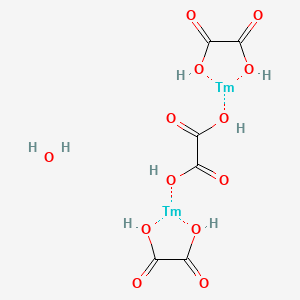
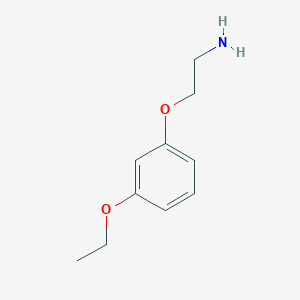
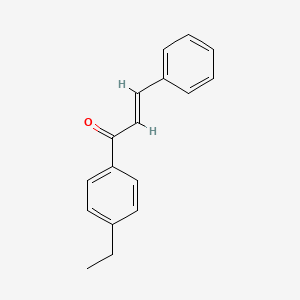
![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

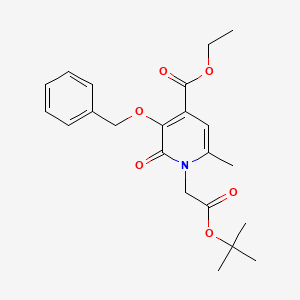

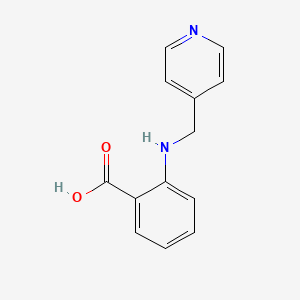
![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
